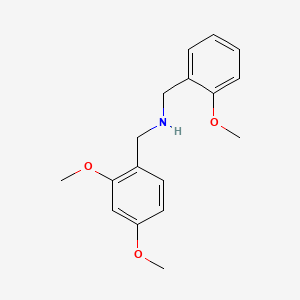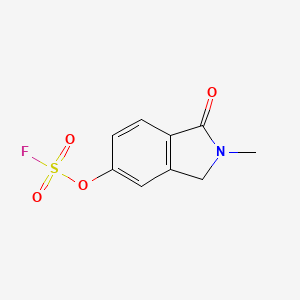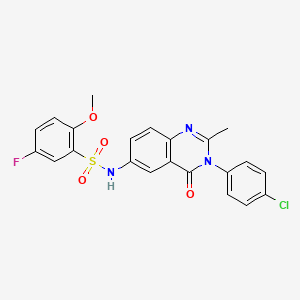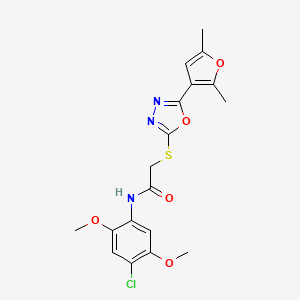
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine was first synthesized in the 1970s by Alexander Shulgin, a pharmacologist and chemist. It is a derivative of phenethylamine and has been found to exhibit psychoactive effects in animal models. The compound has been the subject of scientific research for its potential therapeutic applications in the treatment of various mental health disorders.
Mechanism of Action
The exact mechanism of action of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is not fully understood. However, it is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor. The compound has also been found to have affinity for other serotonin receptors, as well as dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine are not well characterized. However, studies have shown that the compound can increase levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine in lab experiments is its potential therapeutic applications. However, the compound is also known to exhibit psychoactive effects, which may complicate experimental designs. Additionally, the compound is not widely available and may be difficult to obtain for research purposes.
Future Directions
There are several future directions for research on 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine. One area of interest is its potential as a treatment for mental health disorders, such as depression and anxiety. Additionally, further research is needed to understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain. Finally, studies are needed to determine the safety and efficacy of the compound in human clinical trials.
In conclusion, 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications. The compound exhibits psychoactive effects and acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. Studies have shown that the compound has potential as a treatment for depression, anxiety, PTSD, and addiction. However, further research is needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to yield the final compound.
Scientific Research Applications
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine has been the subject of scientific research for its potential therapeutic applications. Studies have shown that the compound exhibits antidepressant and anxiolytic effects in animal models. It has also been found to have potential as a treatment for post-traumatic stress disorder (PTSD) and addiction.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-8-14(17(10-15)21-3)12-18-11-13-6-4-5-7-16(13)20-2/h4-10,18H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFCSJGRUSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethoxyphenyl)-N-(2-methoxybenzyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)

![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2455109.png)

![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)

![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)



![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
